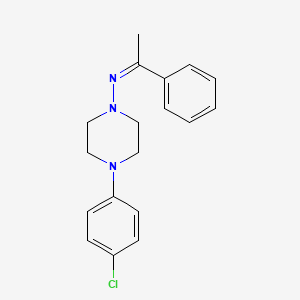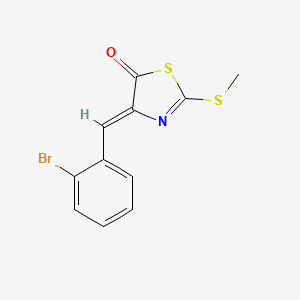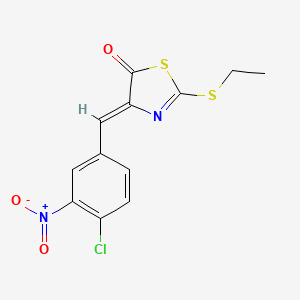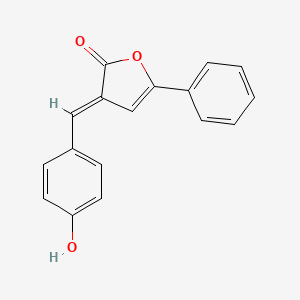
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine, commonly known as CPP, is a chemical compound that has gained significant interest in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory formation.
Mécanisme D'action
CPP acts as a competitive antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor by binding to the receptor's ion channel and blocking the influx of calcium ions into the neuron. This blockade of calcium influx leads to a decrease in synaptic plasticity, which is essential for learning and memory formation. Moreover, CPP has been shown to have a neuroprotective effect by preventing the overstimulation of 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptors, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including improving cognitive function and memory, reducing neuronal damage, and having anticonvulsant properties. Moreover, CPP has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which are involved in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments, including its high potency and selectivity for the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, making it a useful tool for studying the role of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor in various neurological disorders. Moreover, CPP is readily available and can be synthesized in large quantities. However, CPP has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
Orientations Futures
There are several future directions for the study of CPP, including its potential therapeutic applications in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Moreover, CPP's ability to modulate the release of various neurotransmitters makes it a potential treatment for various psychiatric disorders, such as depression and anxiety. Furthermore, the development of more selective 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor antagonists may lead to the discovery of new therapeutic targets for various neurological disorders.
Méthodes De Synthèse
CPP can be synthesized using a variety of methods, including the condensation of 4-chlorobenzaldehyde with N-phenylethylene diamine, followed by cyclization with piperazine. Another method involves the reaction of 4-chlorobenzaldehyde with N-phenylethylene diamine in the presence of acetic acid, followed by cyclization with piperazine. Both methods yield CPP in good yields and high purity.
Applications De Recherche Scientifique
CPP has been extensively studied in the field of neuroscience and pharmacology due to its potential therapeutic applications. CPP is a selective antagonist of the 4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. CPP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Moreover, CPP has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Propriétés
IUPAC Name |
(Z)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-phenylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3/c1-15(16-5-3-2-4-6-16)20-22-13-11-21(12-14-22)18-9-7-17(19)8-10-18/h2-10H,11-14H2,1H3/b20-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLRVQKBJARIBM-HKWRFOASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N1CCN(CC1)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-N-(1-phenylethylidene)-1-piperazinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5912114.png)



![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5912159.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)
![N-[(8-bromo-6-quinolinyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5912188.png)



![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)